![molecular formula C13H8BrFN2O4S B4289844 1-[(5-Bromo-2-fluorophenyl)sulfanyl]-2-methyl-3,5-dinitrobenzene](/img/structure/B4289844.png)
1-[(5-Bromo-2-fluorophenyl)sulfanyl]-2-methyl-3,5-dinitrobenzene
Descripción general
Descripción
1-[(5-Bromo-2-fluorophenyl)sulfanyl]-2-methyl-3,5-dinitrobenzene is an organic compound that features a complex aromatic structure. This compound is characterized by the presence of bromine, fluorine, sulfur, and nitro groups attached to a benzene ring. The unique combination of these functional groups imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Bromo-2-fluorophenyl)sulfanyl]-2-methyl-3,5-dinitrobenzene typically involves multi-step organic reactions. One common method includes the following steps:
Halogenation: The bromine and fluorine atoms are introduced via halogenation reactions, often using bromine and fluorine sources such as bromine water and fluorine gas.
Thioether Formation: The thiol group is introduced through a nucleophilic substitution reaction, where a thiol reagent reacts with a halogenated aromatic compound under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents are often used to optimize the reaction conditions and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-[(5-Bromo-2-fluorophenyl)sulfanyl]-2-methyl-3,5-dinitrobenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove nitro groups or reduce them to amines.
Substitution: The halogen atoms (bromine and fluorine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amines, while substitution reactions can introduce various functional groups such as alkyl or aryl groups.
Aplicaciones Científicas De Investigación
1-[(5-Bromo-2-fluorophenyl)sulfanyl]-2-methyl-3,5-dinitrobenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.
Industry: The compound is used in the production of specialty chemicals, dyes, and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-[(5-Bromo-2-fluorophenyl)sulfanyl]-2-methyl-3,5-dinitrobenzene exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The presence of electron-withdrawing groups (nitro, bromine, and fluorine) and the sulfur atom can influence the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and result in specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[(5-bromo-2-chlorophenyl)thio]-2-methyl-3,5-dinitrobenzene
- 1-[(5-bromo-2-iodophenyl)thio]-2-methyl-3,5-dinitrobenzene
- 1-[(5-chloro-2-fluorophenyl)thio]-2-methyl-3,5-dinitrobenzene
Uniqueness
1-[(5-Bromo-2-fluorophenyl)sulfanyl]-2-methyl-3,5-dinitrobenzene is unique due to the specific combination of bromine and fluorine atoms, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
Propiedades
IUPAC Name |
1-(5-bromo-2-fluorophenyl)sulfanyl-2-methyl-3,5-dinitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrFN2O4S/c1-7-11(17(20)21)5-9(16(18)19)6-12(7)22-13-4-8(14)2-3-10(13)15/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOOKWVFMEZLBFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1SC2=C(C=CC(=C2)Br)F)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrFN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-1-(4-bromophenyl)-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B4289784.png)
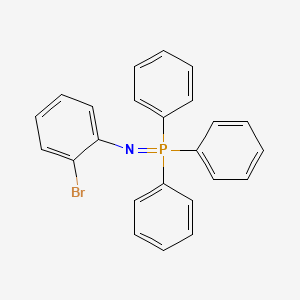
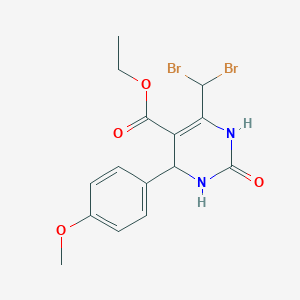

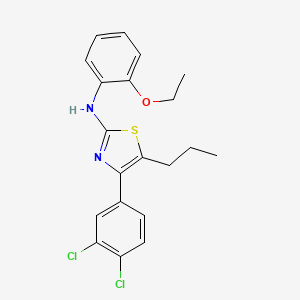
![ethyl 4-[4-(dibromomethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4289815.png)
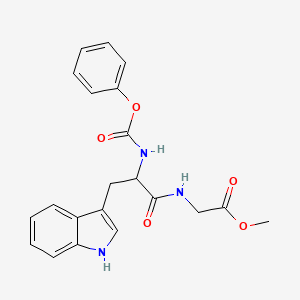
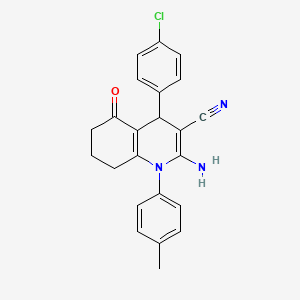
![ETHYL 5-(ACETYLOXY)-6-BROMO-1-METHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE](/img/structure/B4289839.png)
![2-(2,4-DICHLOROBENZOYL)-1-(4-ETHOXYPHENYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE](/img/structure/B4289850.png)
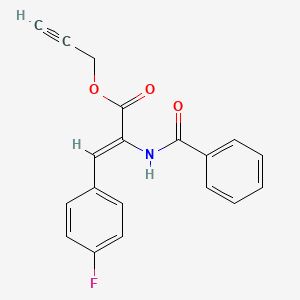
![2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]-N-(1-{2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}PROPAN-2-YL)ACETAMIDE](/img/structure/B4289874.png)
![2-[(6-{[(E)-(2-CHLORO-6-FLUOROPHENYL)METHYLENE]AMINO}-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-(DIBENZO[B,D]FURAN-3-YL)ACETAMIDE](/img/structure/B4289878.png)
